

# Application Note: TD1092 Intermediate-1 in Kinase Inhibitor Synthesis

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Compound of Interest		
Compound Name:	TD1092 intermediate-1	
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### Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, making them significant targets in drug discovery, particularly for oncology and inflammatory diseases. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers. A key strategy in the synthesis of these inhibitors is the use of versatile heterocyclic scaffolds that can be readily functionalized to achieve high potency and selectivity. This application note focuses on a representative synthetic precursor, designated here as **TD1092 Intermediate-1**, which is based on the imidazo[1,2-b]pyridazine core structure. This scaffold is a "drug prejudice" moiety, notably found in the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib.[1] The imidazo[1,2-b]pyridazine framework serves as a valuable starting point for the development of a diverse range of kinase inhibitors targeting various members of the kinome.

# Applications of TD1092 Intermediate-1 (Imidazo[1,2-b]pyridazine Core)

The imidazo[1,2-b]pyridazine scaffold, our representative **TD1092 Intermediate-1**, has been successfully employed in the synthesis of potent inhibitors for several important kinase targets. Its rigid, bicyclic structure provides a solid anchor for substituents to interact with the ATP-

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binding pocket of kinases, while allowing for modifications at multiple positions to fine-tune selectivity and pharmacokinetic properties.

Derivatives of this core have shown significant inhibitory activity against a range of kinases, including:

- PIM Kinases: A family of serine/threonine kinases often overexpressed in various cancers.[1] [2]
- Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, implicated in autoimmune and inflammatory diseases.[3]
- Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key signaling molecule in the toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, relevant to inflammatory diseases and some cancers.[4][5]
- PI3K/mTOR: Central regulators of cell growth, proliferation, and survival, which are often dysregulated in cancer.[6]
- Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, targeted in B-cell malignancies and autoimmune disorders.
- Dual-Specificity Tyrosine-Regulated Kinases (DYRKs): Implicated in a variety of cellular processes, with DYRK1A being of interest in neurodevelopmental disorders and some cancers.[7]
- Plasmodium falciparum Calcium-Dependent Protein Kinase 1 (PfCDPK1): An essential kinase in the malaria parasite, making it a target for antimalarial drug development.

### **Data Presentation**

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors synthesized using the imidazo[1,2-b]pyridazine scaffold.



Compound Class	Target Kinase	IC50 (nM)	Reference
Imidazo[1,2- b]pyridazine Thiazolidinedione Conjugates	Pim-1	16 - 110	[1]
Pim-2	16 - 110	[1]	
Pim-3	16 - 110	[1]	
6-((2-oxo-N1- substituted-1,2- dihydropyridin-3- yl)amino)imidazo[1,2- b]pyridazine	Tyk2 JH2	<10	[3]
Jak1, Jak2, Jak3	>2000	[3]	
Imidazo[1,2- b]pyridazine Derivative 5	IRAK4	1.3	[4]
Imidazo[1,2- b]pyridazine Derivative 11	PI3Kα (% inhib. @ 1nM)	94.9%	[6]
mTOR (% inhib. @ 1nM)	42.99%	[6]	
Imidazo[1,2- b]pyridazine Derivative 20a	PfCLK1	32	[8]
DYRK1A	50	[8]	

# Experimental Protocols General Synthesis of the Imidazo[1,2-b]pyridazine Core (TD1092 Intermediate-1)

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The fundamental imidazo[1,2-b]pyridazine scaffold can be synthesized via a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[9]

#### Materials:

- 3-Amino-6-chloropyridazine
- 2-Bromo-1-phenylethanone (or other substituted α-bromoketone)
- Sodium bicarbonate (NaHCO3)
- Ethanol
- Water
- Ethyl acetate
- Brine

#### Procedure:

- To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
- Add the desired  $\alpha$ -bromoketone (1.1 eq) to the mixture.
- Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the ethanol under reduced pressure.
- Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.



 Purify the crude product by column chromatography on silica gel to yield the desired 6chloro-2-phenylimidazo[1,2-b]pyridazine intermediate.

# Synthesis of a Representative Kinase Inhibitor (Suzuki Cross-Coupling)

This protocol describes the functionalization of the 6-chloro-imidazo[1,2-b]pyridazine core via a Suzuki cross-coupling reaction to introduce an aryl group at the C-6 position.

#### Materials:

- 6-chloro-2-phenylimidazo[1,2-b]pyridazine (from previous step)
- Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
- Palladium(II) acetate (Pd(OAc)2)
- Triphenylphosphine (PPh3)
- Sodium carbonate (Na2CO3)
- 1,4-Dioxane
- Water

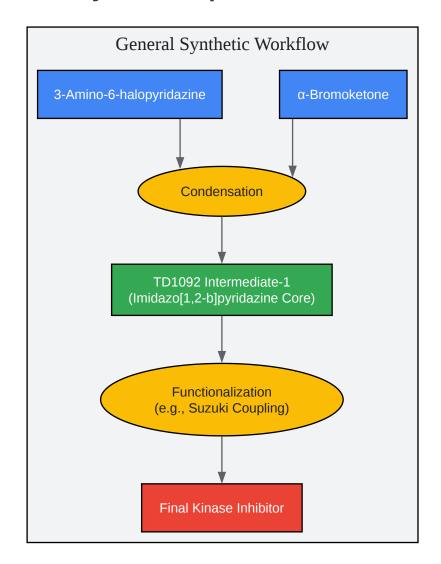
#### Procedure:

- In a round-bottom flask, combine 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
- Add a 4:1 mixture of 1,4-dioxane and water.
- Degas the mixture by bubbling with argon for 15 minutes.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.
- Heat the reaction mixture to 90-100 °C and stir for 12-16 hours under an argon atmosphere.



- Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
- Dilute the mixture with water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by column chromatography to yield the final 6-aryl-2-phenylimidazo[1,2-b]pyridazine kinase inhibitor.

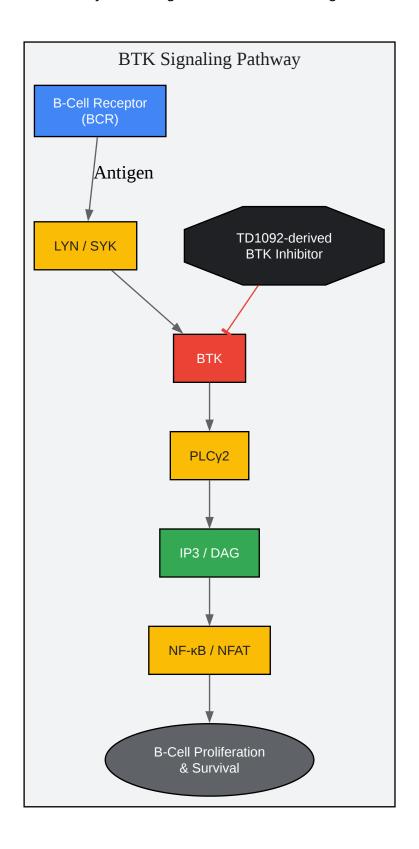
# Visualizations Signaling Pathways and Experimental Workflow





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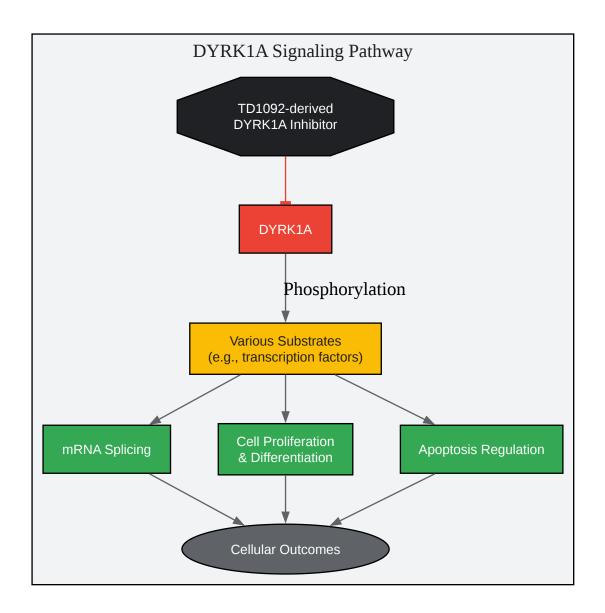
Caption: General workflow for synthesizing kinase inhibitors using the TD1092 intermediate.





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Caption: Simplified BTK signaling pathway and point of inhibition.[10][11][12][13][14]



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Caption: Overview of DYRK1A cellular functions and inhibition.[7][15][16][17]

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